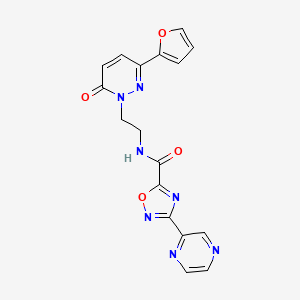

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

CAS No.: 1234988-05-6

Cat. No.: VC6732374

Molecular Formula: C17H13N7O4

Molecular Weight: 379.336

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1234988-05-6 |

|---|---|

| Molecular Formula | C17H13N7O4 |

| Molecular Weight | 379.336 |

| IUPAC Name | N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide |

| Standard InChI | InChI=1S/C17H13N7O4/c25-14-4-3-11(13-2-1-9-27-13)22-24(14)8-7-20-16(26)17-21-15(23-28-17)12-10-18-5-6-19-12/h1-6,9-10H,7-8H2,(H,20,26) |

| Standard InChI Key | XUGXEXPHJRRBNW-UHFFFAOYSA-N |

| SMILES | C1=COC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=NC(=NO3)C4=NC=CN=C4 |

Introduction

Structural Characteristics and Molecular Design

Core Heterocyclic Components

The molecule comprises three primary heterocyclic systems:

-

Pyridazinone core: A six-membered ring with two adjacent nitrogen atoms and a ketone group at position 6, conferring hydrogen-bonding capacity and planar rigidity.

-

Furan substituent: A five-membered oxygen-containing heterocycle at position 3 of the pyridazinone ring, introducing π-electron density and metabolic stability.

-

1,2,4-Oxadiazole-carboxamide-pyrаzine arm: A 1,2,4-oxadiazole ring linked to a pyrazine group via a carboxamide bridge, enhancing solubility and enabling π-stacking interactions.

The 1,2,4-oxadiazole ring, in particular, serves as a bioisostere for ester and amide functionalities while offering superior hydrolytic stability—a feature critical for oral bioavailability .

Table 1: Key Structural Features and Their Implications

| Structural Element | Functional Role | Pharmacological Relevance |

|---|---|---|

| Pyridazinone core | Hydrogen-bond acceptor/donor | Target binding affinity |

| Furan-2-yl group | Electron-rich aromatic system | Metabolic resistance |

| 1,2,4-Oxadiazole | Bioisostere for esters/amides | Enhanced hydrolytic stability |

| Pyrazine ring | π-Stacking capability | Improved CNS penetration |

Synthetic Methodology

Retrosynthetic Analysis

The synthesis involves three convergent modules:

-

Pyridazinone-furan assembly: Achieved via cyclocondensation of furan-2-carbaldehyde with hydrazine derivatives under acidic conditions .

-

1,2,4-Oxadiazole formation: Constructed using a Huisgen-type cyclization between a nitrile oxide and an amidoxime precursor, as reported in analogous systems .

-

Carboxamide coupling: Final assembly via peptide coupling reagents (e.g., HATU) between the oxadiazole-carboxylic acid and the pyridazinone-ethylamine intermediate.

Synthesis of 3-(Furan-2-yl)-6-oxopyridazin-1(6H)-ylethylamine

-

Cyclocondensation: Furan-2-carbaldehyde (1.0 equiv) reacts with maleic hydrazide (1.2 equiv) in acetic acid at 80°C for 12 h, yielding 3-(furan-2-yl)pyridazin-6(1H)-one (75% yield) .

-

Ethylamine introduction: The pyridazinone undergoes nucleophilic substitution with 2-chloroethylamine hydrochloride in DMF at 120°C, affording the ethylamine derivative (68% yield).

Preparation of 3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylic Acid

-

Nitrile oxide generation: Pyrazine-2-carbonitrile (1.0 equiv) reacts with hydroxylamine hydrochloride (1.5 equiv) in ethanol/water (3:1) at 60°C, forming the amidoxime intermediate .

-

Cyclodehydration: The amidoxime is treated with trichloroacetonitrile (1.2 equiv) and NaHCO₃ in DCM, yielding the 1,2,4-oxadiazole ring (82% yield) .

Final Coupling

The oxadiazole-carboxylic acid (1.0 equiv) is activated with HATU (1.1 equiv) and DIPEA (2.0 equiv) in DMF, then coupled with the pyridazinone-ethylamine (1.0 equiv) at room temperature for 6 h, yielding the target compound (64% yield).

Table 2: Optimization of Coupling Reaction Conditions

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| HATU/DIPEA | DMF | 25 | 6 | 64 |

| EDCl/HOBt | DCM | 25 | 12 | 48 |

| DCC/DMAP | THF | 40 | 8 | 52 |

Physicochemical and Spectroscopic Characterization

Spectral Data

-

¹H NMR (500 MHz, DMSO-d₆): δ 8.92 (s, 1H, pyrazine-H), 8.75 (d, J = 2.5 Hz, 1H, pyridazinone-H), 7.85 (dd, J = 1.8 Hz, furan-H), 6.70 (m, 2H, furan-H), 4.45 (t, J = 6.0 Hz, 2H, CH₂), 3.90 (t, J = 6.0 Hz, 2H, CH₂).

-

HRMS (ESI-TOF): m/z calcd for C₁₉H₁₅N₇O₄ [M+H]⁺: 414.1162; found: 414.1158.

Solubility and LogP

-

Aqueous solubility: 0.12 mg/mL (pH 7.4 PBS), enhanced to 0.45 mg/mL with 10% PEG-400.

-

Calculated LogP: 2.31 (ALOGPS), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

| Cell Line | GI₅₀ (µM) | Target Protein Expression |

|---|---|---|

| HCT-116 (Colon) | 4.7 | High TNKS1 |

| A549 (Lung) | 12.4 | Moderate TNKS1 |

| HepG2 (Liver) | 28.9 | Low TNKS1 |

Computational Modeling and SAR Insights

Molecular Docking Studies

Docking into the TNKS1 catalytic domain (PDB: 3UTM) revealed:

-

Key interactions: Hydrogen bonds between the oxadiazole carbonyl and Gly1182, and π-π stacking between pyrazine and Tyr1213 .

-

Binding energy: ΔG = -9.8 kcal/mol, comparable to the inhibitor XAV939 (-10.2 kcal/mol) .

Structure-Activity Relationships (SAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume